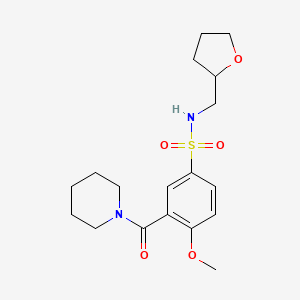![molecular formula C20H25FN2O3 B5299883 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5299883.png)
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. Dysregulation of this pathway has been implicated in various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In recent years, TAK-659 has emerged as a promising therapeutic agent for the treatment of these diseases.
作用機序
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone exerts its therapeutic effects by selectively inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and survival of B-cells, and dysregulation of this pathway has been implicated in various B-cell malignancies. By inhibiting BTK, this compound suppresses B-cell receptor signaling and subsequent survival of malignant B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis of malignant B-cells in preclinical models. In addition, this compound has been shown to reduce the proliferation of B-cells and inhibit the production of cytokines, such as interleukin-6, in vitro. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
実験室実験の利点と制限
One of the main advantages of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone is its potent and selective inhibition of BTK, which makes it an attractive therapeutic agent for the treatment of B-cell malignancies. In addition, this compound has been shown to enhance the activity of other anti-cancer agents, which may improve treatment outcomes. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical application.
将来の方向性
There are several future directions for the development of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone. One potential direction is the investigation of this compound in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. Another potential direction is the investigation of this compound in other B-cell malignancies, such as Waldenstrom macroglobulinemia and marginal zone lymphoma. Furthermore, the development of more potent and selective BTK inhibitors may improve the therapeutic efficacy and safety of this class of drugs.
合成法
The synthesis of 6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone involves several steps, starting from commercially available starting materials. The first step involves the condensation of 2-chloro-6-fluoroquinoline with 4-morpholinecarboxylic acid to yield the corresponding amide. This is followed by a reduction of the amide to the corresponding amine using lithium aluminum hydride. The resulting amine is then coupled with 4-methylpentanoyl chloride to yield the desired product, this compound.
科学的研究の応用
6-fluoro-4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2(1H)-quinolinone has been extensively studied for its therapeutic potential in various B-cell malignancies. In preclinical studies, this compound has demonstrated potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and subsequent apoptosis of malignant B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
特性
IUPAC Name |
6-fluoro-4-[2-(4-methylpentyl)morpholine-4-carbonyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3/c1-13(2)4-3-5-15-12-23(8-9-26-15)20(25)17-11-19(24)22-18-7-6-14(21)10-16(17)18/h6-7,10-11,13,15H,3-5,8-9,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVNINWUFHZRIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CC(=O)NC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)

![methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5299845.png)
![5-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1-isopropylindoline](/img/structure/B5299848.png)



![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5299878.png)
![{3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5299879.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol](/img/structure/B5299889.png)
![3-{5-[(3-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5299892.png)
![N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide](/img/structure/B5299895.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5299903.png)
![{2-[(4-chloro-1-naphthyl)oxy]ethyl}ethylamine hydrochloride](/img/structure/B5299910.png)